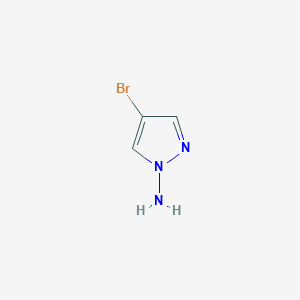

4-溴-1H-吡唑-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-1H-pyrazol-1-amine is a heteroaryl halide . It is a pyrazole derivative . It is reported to react with titanium tetrachloride to afford binary adducts .

Synthesis Analysis

The synthesis of 4-Bromo-1H-pyrazol-1-amine involves various methods. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . Another method involves the reaction of diarylhydrazones and vicinal diols . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Molecular Structure Analysis

The molecular structure of 4-Bromo-1H-pyrazol-1-amine consists of three carbon, two nitrogen, four hydrogen atoms, and one bromine atom . The molecular weight is 161.00 .Chemical Reactions Analysis

4-Bromo-1H-pyrazol-1-amine undergoes various chemical reactions. For instance, it can undergo cyanation in the presence of palladium catalysts . It also reacts with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis

4-Bromo-1H-pyrazol-1-amine is a solid with a molecular weight of 161.99 . It has a refractive index of 1.531 . It has a boiling point of 185-188 °C/760 mmHg and a density of 1.558 g/mL at 25 °C .科学研究应用

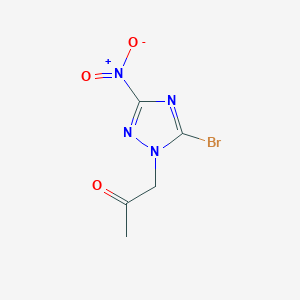

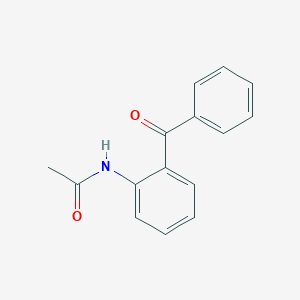

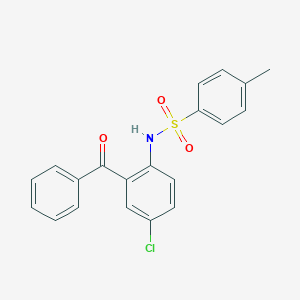

Synthesis of Biologically Active Compounds

4-Bromo-1H-pyrazol-1-amine serves as a starting material in the synthesis of various biologically active compounds, including inhibitors that have potential therapeutic applications .

Antitumor Potential

This compound has been used in the synthesis of structures evaluated for antitumor potential against different cell lines, such as MCF-7 and CaCo-2, indicating its role in cancer research .

Antibacterial and Anti-inflammatory Properties

Pyrazole derivatives, including those synthesized from 4-Bromo-1H-pyrazol-1-amine, exhibit antibacterial and anti-inflammatory properties, making them valuable in the development of new treatments .

Anticancer Activities

The compound is involved in the synthesis of molecules with anticancer activities, contributing to the development of new anticancer agents .

Antioxidant Applications

Its derivatives are explored for their antioxidant properties, which are important in combating oxidative stress-related diseases .

Anticonvulsant and Analgesic Effects

Research indicates that pyrazole compounds have anticonvulsant and analgesic effects, which can be harnessed in pharmaceutical applications .

Anthelmintic Activity

The compound is also associated with anthelmintic activity, suggesting its use in treating parasitic worm infections .

Herbicidal Use

In agriculture, derivatives of 4-Bromo-1H-pyrazol-1-amine are investigated for their herbicidal properties to protect crops from weeds .

安全和危害

未来方向

The future directions of 4-Bromo-1H-pyrazol-1-amine involve its use in the synthesis of various pharmaceutical and biologically active compounds . It is also used in the preparation of some amines and amino acids containing the pyrazole nucleus . These compounds are of interest because of their close structural resemblance to the imidazole derivatives, such as Histamine and Histidine .

作用机制

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 4-Bromo-1H-pyrazol-1-amine might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that pyrazole derivatives can have significant effects on various biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

Imidazole, a similar heterocyclic compound, is known to be highly soluble in water and other polar solvents, which could influence the bioavailability of 4-bromo-1h-pyrazol-1-amine .

Result of Action

Similar compounds have shown significant biological activity against various cell lines .

属性

IUPAC Name |

4-bromopyrazol-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c4-3-1-6-7(5)2-3/h1-2H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUULXGYOJOXCHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557906 |

Source

|

| Record name | 4-Bromo-1H-pyrazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1H-pyrazol-1-amine | |

CAS RN |

122481-11-2 |

Source

|

| Record name | 4-Bromo-1H-pyrazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B187701.png)

![5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol](/img/structure/B187704.png)

![1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B187710.png)